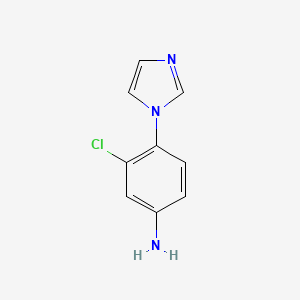

3-chloro-4-(1H-imidazol-1-yl)aniline

Description

Significance of Imidazole (B134444) and Aniline (B41778) Functional Groups in Pharmacophores

Imidazole and aniline are pivotal functional groups in the design of pharmacophores, the essential molecular features responsible for a drug's biological activity. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile component in medicinal chemistry. longdom.org Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.govnih.gov The imidazole nucleus is also a key component of naturally occurring molecules like the amino acid histidine and is found in numerous FDA-approved drugs. nih.gov

Aniline, a benzene (B151609) ring with an attached amino group, is another common structure in pharmaceuticals. slideshare.net It serves as a versatile scaffold for chemical modifications that can fine-tune a compound's pharmacological profile. However, the aniline moiety can also present challenges, such as metabolic instability and potential toxicity, making its modification and substitution a key area of research in drug development. nih.gov

Overview of Imidazole-Containing Scaffolds in Drug Discovery

The imidazole scaffold is a cornerstone in the development of new drugs due to its wide range of biological activities. longdom.org Imidazole derivatives have demonstrated antimicrobial, anticancer, and anti-inflammatory properties, among others. nih.govnih.gov This versatility stems from the imidazole ring's ability to interact with various biological targets, including enzymes and receptors. researchgate.net For instance, some imidazole-based anticancer agents are known to bind to DNA or inhibit enzymes crucial for cancer cell growth. The ability of the imidazole ring to form multiple types of interactions, such as hydrogen bonds and hydrophobic interactions, enhances its utility as a central scaffold in drug design. nih.gov

Table 1: Examples of Imidazole-Containing Drugs and Their Therapeutic Areas

| Drug Name | Therapeutic Area |

| Metronidazole | Antimicrobial |

| Clotrimazole | Antifungal |

| Omeprazole | Anti-ulcer |

| Methotrexate | Anticancer |

Role of Halogenated Anilines in Pharmaceutical Development

The introduction of halogen atoms, such as chlorine, into aniline-based molecules is a common strategy in pharmaceutical development to modulate their physicochemical and pharmacological properties. nih.govnih.gov Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target. nih.gov For example, the presence of a chlorine atom can enhance a drug's ability to cross cell membranes and can block metabolic pathways that would otherwise deactivate the compound. nih.gov Aniline-related structures are found in a variety of anthropogenic chemicals, including pharmaceuticals and pesticides. acs.orgnih.gov The study of halogenated anilines is crucial for understanding not only their therapeutic potential but also their environmental impact and potential for forming disinfection byproducts. acs.orgnih.gov

Contextualizing 3-chloro-4-(1H-imidazol-1-yl)aniline as a Research Subject

The compound this compound serves as a valuable research subject for exploring the interplay between its constituent functional groups. The specific arrangement of the chloro- and imidazolyl- substituents on the aniline ring creates a unique electronic and steric profile that can be investigated for its potential to interact with various biological targets. Research on this and similar molecules often involves synthesizing derivatives to explore how modifications to the core structure affect its biological activity. researchgate.net The hydrochloride salt of this compound is also studied, indicating its potential for formulation as a pharmaceutical agent. cymitquimica.comuni.lu

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H8ClN3 |

| Molecular Weight | 193.64 g/mol |

| CAS Number | 869942-76-7 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-4-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZGGODEZYBJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424415 | |

| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-76-7 | |

| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 1h Imidazol 1 Yl Aniline and Its Analogues

Established Synthetic Routes to the 3-chloro-4-(1H-imidazol-1-yl)aniline Core

The synthesis of this compound is typically achieved through a multi-step process that leverages fundamental reactions in organic chemistry. The general strategy involves the formation of the carbon-nitrogen bond between the benzene (B151609) ring and the imidazole (B134444) ring, followed by the generation of the aniline (B41778) functional group.

Laboratory-Scale Synthetic Protocols

On a laboratory scale, a common and effective route to this compound involves a two-step sequence starting from a suitably substituted nitrobenzene (B124822). A plausible and widely applicable method is the nucleophilic aromatic substitution (SNA_r_) reaction followed by the reduction of a nitro group.

Step 1: Nucleophilic Aromatic Substitution

The initial step involves the reaction of a dihalogenated nitrobenzene with imidazole. A common starting material for this reaction is 3,4-dichloronitrobenzene (B32671). In this reaction, the nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The chloride atom at the 4-position (para to the nitro group) is more susceptible to substitution due to the resonance stabilization of the intermediate Meisenheimer complex. quizlet.comquizlet.com The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

An alternative, and often more reactive, starting material is 2-chloro-4-fluoro-1-nitrobenzene. The carbon-fluorine bond is highly polarized and fluorine is a good leaving group in nucleophilic aromatic substitution reactions, which can lead to higher yields and milder reaction conditions.

Step 2: Reduction of the Nitro Group

Once the imidazole ring is installed, the subsequent step is the reduction of the nitro group to an amine, yielding the final product, this compound. A variety of reducing agents can be employed for this transformation. wikipedia.org

A widely used method is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org This method is often clean and provides high yields.

Alternatively, metal-based reductions in acidic media are also effective. Reagents such as iron powder in the presence of an acid like hydrochloric acid or acetic acid, or tin(II) chloride in concentrated hydrochloric acid, are commonly used for this purpose. wikipedia.org These methods are often cost-effective and reliable for small to medium-scale synthesis.

A general laboratory-scale synthetic scheme is presented below:

A representative synthetic route to this compound.

A representative synthetic route to this compound.Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Groups

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂, Pd/C | Methanol or Ethanol, room temperature to 50°C | High yield, clean reaction, mild conditions | Requires specialized hydrogenation equipment, catalyst can be expensive |

| Fe, HCl/CH₃COOH | Ethanol/Water, reflux | Inexpensive, readily available reagents | Can require harsh acidic conditions, workup can be tedious |

| SnCl₂, HCl | Ethanol, reflux | Effective for a wide range of substrates | Stoichiometric amounts of tin salts are produced as waste |

Considerations for Scalable and Industrial Production

Transitioning from a laboratory-scale synthesis to a scalable and industrial production process introduces a new set of challenges and considerations. The primary goals of industrial synthesis are to maximize yield, minimize cost, ensure safety, and reduce environmental impact.

For the synthesis of this compound, several factors need to be optimized for large-scale production:

Starting Material Selection: The choice between 3,4-dichloronitrobenzene and 2-chloro-4-fluoro-1-nitrobenzene would depend on a cost-benefit analysis, considering the price, availability, and reactivity of each.

Solvent and Base Selection: The use of expensive and high-boiling point solvents like DMF or DMSO on an industrial scale is often avoided due to recovery and purification costs. Greener and more cost-effective solvent alternatives would be explored. Similarly, the choice of base would be dictated by cost and ease of handling.

Catalyst for Reduction: For the nitro group reduction, while catalytic hydrogenation is efficient, the cost of palladium and the need for high-pressure reactors can be a significant factor. The development of more active and reusable catalysts is an area of active research. nih.gov Metal/acid reductions, while cheaper, generate large amounts of waste, posing environmental concerns. Continuous-flow processes for nitro reductions are gaining traction as a safer and more efficient alternative for industrial applications. beilstein-journals.orgnih.gov

Process Safety: The handling of nitroaromatic compounds on a large scale requires strict safety protocols due to their potential for thermal instability and explosive decomposition.

Purification: Developing efficient and scalable purification methods, such as crystallization, to obtain the final product with high purity is crucial for its use in subsequent pharmaceutical applications.

Strategic Derivatization for Analogues of this compound

The this compound scaffold is a versatile platform for the synthesis of a wide array of analogues. By systematically modifying different parts of the molecule, chemists can fine-tune its physicochemical properties and biological activity.

Modifications on the Aniline Moiety and Halogen Substitutions

Furthermore, the chloro substituent on the aniline ring can be replaced with other halogens, such as fluorine or bromine, by starting with appropriately substituted precursors. The nature of the halogen can influence the electronic properties of the ring and its metabolic stability. Additionally, other functional groups can be introduced onto the aniline ring to explore their impact on the molecule's properties.

Table 2: Potential Derivatizations of the Aniline Moiety and Halogen Substitutions

| Modification Site | Type of Modification | Potential Reagents | Resulting Functional Group |

| Aniline Nitrogen | Acylation | Acid chlorides, Anhydrides | Amide |

| Aniline Nitrogen | Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Aniline Nitrogen | Urea Formation | Isocyanates | Urea |

| Aromatic Ring | Halogen Substitution | (Starting material dependent) | Fluoro, Bromo, Iodo analogues |

| Aromatic Ring | Other Substitutions | (Multi-step synthesis) | Methyl, Methoxy (B1213986), Cyano, etc. |

Variations within the Imidazole Ring System

The imidazole ring itself can be a target for modification. While the parent 1H-imidazole is commonly used, analogues can be prepared using substituted imidazoles. For instance, starting the synthesis with 2-methylimidazole (B133640) or 4-methylimidazole (B133652) would result in analogues with a methyl group on the imidazole ring. These substituents can introduce steric bulk and alter the electronic nature of the imidazole ring, which can be important for its interactions with biological targets.

Incorporation of the Scaffold into Novel Heterocyclic Architectures

One of the primary applications of this compound is as an intermediate in the synthesis of more complex heterocyclic systems. The aniline functionality is a key handle for constructing new rings. For example, it can be used in condensation reactions with dicarbonyl compounds to form various fused heterocyclic systems.

A significant application of this scaffold is in the synthesis of kinase inhibitors. nih.govacs.orgnih.gov The 4-(1H-imidazol-1-yl)aniline core can serve as a key pharmacophore that interacts with the hinge region of protein kinases. The aniline nitrogen can be further elaborated to introduce linkers and other recognition elements that target specific features of the kinase active site. For instance, reaction with an appropriate acid chloride can lead to the formation of an amide bond, which is a common linker in many kinase inhibitors.

The versatility of this building block allows for its incorporation into a diverse range of heterocyclic architectures, including but not limited to, quinolines, quinazolines, and other fused imidazole systems. This adaptability makes this compound a valuable tool in the discovery of new therapeutic agents.

Mechanistic Aspects of Key Synthetic Transformations

The synthesis of this compound and its analogues hinges on the formation of a crucial carbon-nitrogen (C-N) bond between the aniline ring and an imidazole moiety. The mechanistic pathways governing this key transformation are primarily dictated by the reaction conditions and the nature of the starting materials. Two principal mechanisms are widely recognized for this type of N-arylation: the Nucleophilic Aromatic Substitution (SNAr) mechanism and the copper-catalyzed Ullmann-type coupling reaction.

The SNAr mechanism is a fundamental pathway for the substitution of a leaving group on an aromatic ring by a nucleophile, such as imidazole. This reaction is not typically feasible with simple aryl halides like chlorobenzene (B131634) but becomes viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the context of synthesizing the target compound, a common precursor would be a molecule like 3,4-dichloronitrobenzene. The nitro group (NO₂) is a powerful electron-withdrawing group that significantly lowers the electron density of the benzene ring, making it susceptible to nucleophilic attack. The reaction proceeds via a well-established two-step addition-elimination mechanism. libretexts.orgyoutube.com

Nucleophilic Attack and Formation of the Meisenheimer Complex : The first step involves the attack of the nucleophile (the imidazole anion, formed in the presence of a base) on the carbon atom bearing a leaving group. libretexts.orgyoutube.com In the case of 3,4-dichloronitrobenzene, the attack preferentially occurs at the C-4 position (para to the nitro group). This is because the negative charge of the resulting intermediate can be delocalized onto the electron-withdrawing nitro group through resonance, leading to a more stable intermediate. quizlet.com This resonance-stabilized anionic intermediate is known as a Meisenheimer complex. libretexts.orglibretexts.org The carbon at the site of attack temporarily changes from sp² to sp³ hybridization. libretexts.org

Elimination of the Leaving Group : In the second, typically rapid, step, the aromaticity of the ring is restored by the expulsion of the leaving group (in this case, a chloride ion). youtube.com

The preference for substitution at the para position over the meta position is a critical aspect of this mechanism. When the nucleophile attacks the position meta to the nitro group, the resulting negative charge cannot be delocalized onto the nitro group, making the corresponding Meisenheimer complex significantly less stable and the reaction kinetically unfavorable. libretexts.org Following the substitution reaction, the nitro group of the resulting N-aryl imidazole is reduced to an amine to yield the final product, this compound.

| Feature | Description |

| Reaction Type | Addition-Elimination |

| Key Intermediate | Meisenheimer Complex (Resonance-stabilized carbanion) |

| Ring Requirement | Must be electron-poor |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group. quizlet.commasterorganicchemistry.com |

| Leaving Group | Typically a halide (F, Cl, Br, I) |

| Rate-Limiting Step | Formation of the Meisenheimer complex |

An alternative and historically significant method for forming the C-N bond is the Ullmann condensation or Ullmann-type reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or N-H containing heterocycle like imidazole. operachem.comorganic-chemistry.org Unlike the SNAr mechanism, the Ullmann reaction does not strictly require strong activation of the aromatic ring by electron-withdrawing groups, although their presence can accelerate the reaction. organic-chemistry.org

The precise mechanism of the Ullmann reaction has been extensively studied, and while several pathways have been proposed, a consensus points towards a catalytic cycle involving copper intermediates. Historically, these reactions required harsh conditions with stoichiometric amounts of copper. wikipedia.org However, modern advancements using ligands have enabled these reactions to proceed under milder conditions with only catalytic amounts of copper. operachem.comorganic-chemistry.org

A generally accepted mechanistic cycle involves the following key steps:

Formation of the Active Catalyst : The reaction is typically initiated by a Cu(I) species, which can be generated in situ. Ligands, such as diamines or phenanthrolines, coordinate to the copper center, enhancing its solubility and reactivity. researchgate.netnih.gov

Oxidative Addition : The aryl halide (e.g., a dichloroaniline derivative) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate. organic-chemistry.org This step involves the insertion of the copper atom into the carbon-halogen bond.

Deprotonation and Coordination : Imidazole is deprotonated by a base present in the reaction mixture, and the resulting imidazolide (B1226674) anion coordinates to the Cu(III) center.

Reductive Elimination : The final C-N bond is formed through reductive elimination from the Cu(III) complex. This step releases the N-arylated product and regenerates a Cu(I) species, which can re-enter the catalytic cycle. researchgate.net

Alternative mechanisms have also been proposed. One pathway avoids the high-energy Cu(III) state and suggests the formation of an organocopper(I) compound (Ar-Cu), which then reacts with the nucleophile in a process akin to nucleophilic substitution. wikipedia.org Regardless of the exact pathway, the copper catalyst plays a central role in facilitating the coupling between the aryl halide and the imidazole. mdpi.com

| Feature | Description |

| Reaction Type | Cross-Coupling Reaction |

| Catalyst | Copper species (e.g., CuI, CuBr, Cu₂O). organic-chemistry.org |

| Key Intermediates | Organocopper complexes (e.g., Cu(I), Cu(III)). organic-chemistry.org |

| Ligands | Often required to facilitate the reaction under mild conditions (e.g., L-proline, phenanthrolines). nih.govresearchgate.net |

| Key Steps | Oxidative Addition, Reductive Elimination. researchgate.net |

| Substrate Scope | Broader than SNAr; does not strictly require electron-withdrawing groups. |

Medicinal Chemistry and Structure Activity Relationship Sar Investigations of 3 Chloro 4 1h Imidazol 1 Yl Aniline Derivatives

Exploration of 3-chloro-4-(1H-imidazol-1-yl)aniline as a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The this compound core has demonstrated this characteristic, serving as a foundational structure for the development of various biologically active compounds.

Applications as Kinase Inhibitors (e.g., EGFR, HER2, Bcr-Abl, MPS1)

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound scaffold has been investigated as a key component in the design of potent kinase inhibitors.

While direct studies on this compound derivatives targeting EGFR and HER2 are not extensively documented in publicly available research, the broader class of imidazole-containing compounds has shown significant promise. For instance, imidazole-based compounds have been computationally designed and synthesized as epidermal growth factor receptor (EGFR) inhibitors.

A notable example of a related scaffold in a clinically approved drug is found in Nilotinib, a Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). A key intermediate in the synthesis of Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a compound structurally similar to the scaffold . This highlights the potential of the imidazolylaniline framework to interact effectively with the ATP-binding site of kinases like Bcr-Abl.

Monopolar spindle 1 (MPS1) is another kinase target in cancer therapy. While specific inhibitors based on the this compound scaffold are yet to be widely reported, the general applicability of imidazole (B134444) derivatives as kinase inhibitors suggests that this scaffold could be a valuable starting point for the development of novel MPS1 inhibitors.

Development for Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance has necessitated the search for new chemical entities with potent antibacterial and antifungal properties. The imidazole ring is a well-established pharmacophore in many antimicrobial and antifungal drugs.

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity. In one study, a series of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one (B1220530) derivatives were synthesized and evaluated for their antibacterial and antifungal properties. researchgate.net The results, as summarized in the table below, indicate moderate activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives researchgate.net

| Organism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 11 - 17 |

| Bacillus cereus | 12 - 19 |

| Escherichia coli | 12 - 17 |

| Pseudomonas aeruginosa | 9 - 17 |

| Penicillium | Moderate Activity |

These findings underscore the potential of the this compound scaffold as a template for the development of new antimicrobial and antifungal agents. The presence of the chloro and imidazole moieties is thought to contribute to their mechanism of action, which may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Investigation in Anti-parasitic and Anti-tubercular Chemotherapy

Infectious diseases caused by parasites and mycobacteria continue to be a major global health concern. Imidazole-containing compounds have a long history of use in the treatment of parasitic infections. The anti-parasitic action of some imidazole derivatives is believed to involve the induction of oxidative stress within the parasite. nih.gov

While specific studies focusing on this compound derivatives for anti-parasitic activity are limited, the broader class of imidazole-based compounds has been extensively explored. For instance, new imidazole-based compounds have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

Similarly, the imidazole nucleus is a key feature in several anti-tubercular agents. Researchers have synthesized and screened various imidazole derivatives for their activity against Mycobacterium tuberculosis. nih.gov Although direct evaluation of this compound derivatives is not widely reported, the established anti-tubercular potential of the imidazole scaffold suggests that this would be a fruitful area for future investigation.

Potential in Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond the aforementioned applications. Imidazole derivatives have been reported to possess a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.

The ability of the imidazole ring to participate in various biological interactions makes it a valuable component in the design of drugs for a multitude of therapeutic targets. The this compound scaffold, therefore, represents a promising starting point for the discovery of new drugs in diverse therapeutic areas.

Detailed Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For derivatives of this compound, the nature and position of substituents on the aniline (B41778) and imidazole rings, as well as the influence of the chlorine atom, play a crucial role in determining their pharmacological profile.

Influence of the Chlorine Atom on Biological Activity

The presence of a chlorine atom in a drug molecule can significantly impact its physicochemical properties and, consequently, its biological activity. The introduction of a chlorine atom can affect a molecule's lipophilicity, electronic properties, and metabolic stability.

In the context of this compound derivatives, the chlorine atom at the 3-position of the aniline ring is expected to have several effects:

Increased Lipophilicity: The chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target. researchgate.net

Electronic Effects: As an electron-withdrawing group, the chlorine atom can influence the electron density of the aniline ring, which may affect its binding affinity to target proteins. researchgate.net

Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. researchgate.net

While a comprehensive SAR study specifically detailing the influence of the chlorine atom in this compound derivatives is not yet available in the literature, studies on other chloro-substituted heterocyclic compounds have shown that the position and number of chlorine atoms can dramatically alter biological activity. For example, in a series of chalcone (B49325) derivatives, the presence and position of a chlorine atom were found to significantly affect their antifungal activity. researchgate.net

Impact of Substitutions on the Imidazole Nitrogen and Ring Carbons

Substitutions on the imidazole ring of this compound derivatives can significantly modulate their biological activity. Modifications at the nitrogen atom and the carbon atoms of the imidazole moiety have been shown to influence potency, selectivity, and pharmacokinetic properties.

Research into N-substituted imidazole derivatives has demonstrated that the nature of the substituent at the N-1 position is crucial for activity. For instance, in a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives investigated as p38 MAP kinase inhibitors, the substituent played a key role in the binding affinity. nih.gov While not directly on the this compound core, these findings suggest that the N-1 position is a critical point for modification. Generally, the introduction of larger alkyl or aryl groups at this position can enhance lipophilicity, which may affect cell permeability and target engagement.

Substitutions on the carbon atoms of the imidazole ring also have a pronounced effect. For example, the presence of a trifluoromethyl group at the C-4 position of the imidazole ring has been explored in the context of anti-inflammatory agents. nih.gov In other studies, substitutions at the C-2 and C-5 positions have been shown to be important for the pharmacological effect in various benzimidazole (B57391) derivatives, a related class of compounds. nih.gov

| Substitution Position | Substituent | Observed Effect on Activity |

|---|---|---|

| N-1 | Alkyl Chains | Increased lipophilicity, potential for enhanced cell permeability. |

| C-2 | Aryl Groups | Can introduce additional binding interactions (e.g., pi-stacking). |

| C-4/C-5 | Electron-withdrawing groups (e.g., -CF3) | Modulates electronic properties and can influence target binding. |

Role of Aniline Substitutions on Target Binding and Efficacy

In a study of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives, various substituents were introduced on the aniline nitrogen. nih.gov This study revealed that the nature of the amide or sulfonamide group significantly influenced the antimicrobial and antitubercular activities. For instance, certain aromatic and heterocyclic sulfonamides displayed potent activity against Mycobacterium tuberculosis. nih.gov This highlights the importance of the substituent on the aniline nitrogen for directing the pharmacological profile.

The position of substituents on the aniline ring is also critical. The existing 3-chloro substituent already influences the electronic distribution of the ring. Adding further substituents can fine-tune the molecule's properties. For example, the introduction of a methoxy (B1213986) group at the 3-position of the aniline ring in the aforementioned study likely alters the conformation and electronic nature of the molecule, impacting its interaction with the biological target. nih.gov

The amino group of the aniline is a key site for modification. Acylation or sulfonylation of this group, as seen in the study by, can lead to compounds with improved target engagement. nih.gov These modifications can introduce new hydrogen bond donors and acceptors, as well as steric bulk that can be optimized for a specific protein binding pocket.

| Core Structure | Aniline Substitution | Target | Notable Activity |

|---|---|---|---|

| N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl) | Sulfonamide derivatives | Mycobacterium tuberculosis H37Rv | Compounds 7d, 7f, 7h, and 7n showed significant activity. nih.gov |

| N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl) | Amide derivatives | Various bacteria and fungi | Displayed interesting antimicrobial activity. nih.gov |

Correlation Between Structural Changes and Pharmacological Profiles

The pharmacological profile of this compound derivatives is a direct consequence of the structural modifications made to the core scaffold. A clear correlation exists between specific structural changes and the resulting biological activities, such as kinase inhibition, antimicrobial effects, and anticancer properties.

For instance, the development of tyrosine kinase inhibitors often utilizes the 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline moiety, a structure closely related to the one . In these inhibitors, the trifluoromethyl and imidazole substituents on the phenyl ring are known to create van der Waals interactions within the kinase's specificity pocket, leading to higher binding affinity. mdpi.com This suggests that similar substitutions on the this compound scaffold could also yield potent kinase inhibitors.

In the realm of antimicrobial agents, the SAR of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives demonstrates a clear link between the nature of the N-acyl or N-sulfonyl group and the spectrum of activity. nih.gov The introduction of specific sulfonamide moieties conferred potent antitubercular activity, indicating that these groups are crucial for interacting with the mycobacterial target. nih.gov

The collective findings from various studies indicate that the this compound scaffold is a versatile platform. By strategically modifying the imidazole and aniline rings, it is possible to develop derivatives with tailored pharmacological profiles, targeting a range of diseases from infections to cancer.

| Structural Modification | Resulting Pharmacological Profile | Key Example |

|---|---|---|

| Introduction of specific sulfonamide groups on the aniline nitrogen. | Potent antitubercular activity. | N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide derivatives. nih.gov |

| Trifluoromethyl and imidazole substituents on the aniline ring. | Enhanced tyrosine kinase inhibition. | Derivatives of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. mdpi.com |

| Varied substitutions on the aniline ring. | Modulation of lipophilicity and pharmacokinetic properties. | Aniline derivatives with a 1,2,3-triazole system. mdpi.com |

Computational and Molecular Modeling Studies of 3 Chloro 4 1h Imidazol 1 Yl Aniline Derivatives

In Silico Approaches for Target Interaction Analysis

In silico methods are crucial for predicting and analyzing the interactions between small molecules, like 3-chloro-4-(1H-imidazol-1-yl)aniline derivatives, and their potential biological receptors. These computational approaches can significantly accelerate the drug discovery process by identifying promising candidates and elucidating their mechanisms of action before extensive laboratory synthesis and testing are undertaken. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. researchgate.netnih.gov This method evaluates the binding affinity by calculating a scoring function, which estimates the binding energy of the ligand-receptor complex. For derivatives of this compound, docking studies are employed to understand how they fit into the active sites of specific biological targets. researchgate.net

The simulations reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. researchgate.net For instance, docking studies on similar imidazole-containing compounds have shown that the nitrogen atoms of the imidazole (B134444) ring often act as hydrogen bond acceptors, while the aniline (B41778) moiety can engage in various hydrophobic and pi-stacking interactions. researchgate.netnih.gov These insights are vital for structure-activity relationship (SAR) studies, helping to rationalize the biological activity of synthesized compounds and to design new derivatives with improved affinity and selectivity. nih.gov

Table 1: Hypothetical Molecular Docking Results for a this compound Derivative

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues | Interaction Type |

| Protein Kinase A | -8.5 | 1.5 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | |||

| Cyclooxygenase-2 | -9.2 | 0.8 | Arg120, Tyr355 | Hydrogen Bond, Pi-Cation |

| Val523, Leu352 | Hydrophobic | |||

| Dihydrofolate Reductase | -7.9 | 2.3 | Ile7, Ser59 | Hydrogen Bond |

| Phe31, Ile50 | Pi-Alkyl |

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to investigate the stability of the predicted ligand-receptor complex over time. ajchem-a.com MD simulations model the atomic and molecular motion, providing a dynamic view of the binding stability and conformational changes of both the ligand and the receptor. ijsrset.com

By simulating the system for nanoseconds, researchers can assess parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex will typically show low and converging RMSD values. ajchem-a.com Other analyses, such as Root Mean Square Fluctuation (RMSF), can identify flexible regions of the protein upon ligand binding. Furthermore, MD simulations can be used to calculate the binding free energy, offering a more accurate estimation of the binding affinity than docking scores alone. growingscience.com For imidazole derivatives, MD simulations have been used to confirm that the docked conformation remains stable within the receptor's active site, validating the interactions predicted by docking. ijsrset.comgrowingscience.com

Table 2: Representative Data from a 100 ns Molecular Dynamics Simulation

| Parameter | Average Value | Interpretation |

| RMSD of Protein Backbone | 1.8 Å | Indicates the protein maintains a stable conformation. |

| RMSD of Ligand | 1.2 Å | Shows the ligand remains stably bound in the active site. |

| Radius of Gyration (Rg) | 22.5 Å | Reflects the overall compactness and stability of the protein structure. |

| Binding Free Energy (MM/PBSA) | -25.1 kcal/mol | A strong negative value suggests favorable and stable binding. growingscience.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to study the electronic properties of molecules, providing deep insights into their intrinsic reactivity, stability, and spectroscopic characteristics. nih.gov These methods are based on the principles of quantum mechanics and can accurately describe the electronic structure of compounds like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. sapub.org A primary application of DFT is geometry optimization, where the calculation finds the lowest energy arrangement of the atoms in a molecule, corresponding to its most stable three-dimensional structure. bhu.ac.inresearchgate.net Methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to predict molecular geometries, including bond lengths, bond angles, and dihedral angles. prensipjournals.com

The optimized geometry provides a foundational understanding of the molecule's shape and steric properties. For this compound, DFT calculations can precisely determine the spatial relationship between the chloro-substituted aniline ring and the imidazole ring, which is crucial for understanding how the molecule interacts with its environment and biological targets. The theoretical results are often compared with experimental data from X-ray crystallography to validate the computational method. researchgate.net

Table 3: Selected Optimized Geometrical Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| C-N (Aniline) | 1.40 Å | |

| C-N (Imidazole Link) | 1.38 Å | |

| Bond Angle | C-C-Cl | 120.5° |

| C-C-N (Aniline) | 121.0° | |

| Dihedral Angle | Aniline Ring - Imidazole Ring | 35.2° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. growingscience.com For derivatives of this compound, FMO analysis can reveal how different substituents affect the electronic properties and reactivity of the molecule. For example, electron-withdrawing groups like the trifluoromethyl group can increase the HOMO-LUMO energy gap. ossila.com This information is valuable for tuning the electronic characteristics of the molecule for specific applications. rsc.org

Table 4: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -5.95 | Represents the electron-donating ability. |

| LUMO Energy | -1.50 | Represents the electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.45 | A moderate gap suggests good chemical stability combined with potential reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color spectrum. bhu.ac.in

Typically, regions of negative potential (shown in red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the chlorine atom, indicating these are sites for potential hydrogen bonding or electrophilic interaction. thaiscience.info The area around the amine group's hydrogen atoms would show positive potential, marking them as potential hydrogen bond donor sites. This analysis is crucial for understanding non-covalent interactions, which are fundamental to ligand-receptor binding.

Table 5: Molecular Electrostatic Potential (MEP) Analysis

| Molecular Region | Color on MEP Map | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

| Imidazole Nitrogen Atoms | Red | -45.5 | Site for electrophilic attack; Hydrogen bond acceptor |

| Aniline Nitrogen Atom | Red/Orange | -30.2 | Site for electrophilic attack; Hydrogen bond acceptor |

| Chlorine Atom | Yellow/Green | -15.8 | Weakly negative region |

| Amine Hydrogen Atoms | Blue | +35.0 | Site for nucleophilic attack; Hydrogen bond donor |

| Aromatic Hydrogens | Light Blue/Green | +20.5 | Weakly positive regions |

Preclinical Research and Future Directions for 3 Chloro 4 1h Imidazol 1 Yl Aniline Derivatives

In Vitro Biological Evaluation Strategies

A cornerstone of preclinical research involves a battery of in vitro assays designed to assess the biological activity of newly synthesized compounds. For derivatives of 3-chloro-4-(1H-imidazol-1-yl)aniline, these evaluations have primarily centered on their potential as antimicrobial and anticancer agents.

Enzyme Inhibition Assays for Specific Biological Targets

While broad biological screening is crucial, identifying specific molecular targets is key to understanding a compound's mechanism of action and potential for therapeutic development. For imidazole-containing compounds, a variety of enzymes have been investigated as potential targets. For instance, some imidazole (B134444) derivatives have been evaluated for their inhibitory activity against enzymes like carbonic anhydrase, which is implicated in several physiological and pathological processes. researchgate.net However, specific enzyme inhibition data for direct derivatives of this compound are not extensively reported in the currently available literature, highlighting a gap for future research.

Cellular Assays for Antiproliferative and Cytotoxic Activities

A significant area of investigation for imidazole derivatives has been their potential to inhibit the growth of cancer cells. Various in vitro assays are employed to determine the antiproliferative and cytotoxic effects of these compounds against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric assay to assess cell viability. A study on novel 4-imidazolidinone derivatives, which share some structural similarities with imidazole compounds, demonstrated their potential anticancer activity in colorectal cancer cell lines HCT116 and SW620. nih.gov One compound, designated as 9r, exhibited significant anticancer activity by inducing apoptosis through the generation of reactive oxygen species (ROS). nih.gov

Table 1: Representative Antiproliferative Activity of an Imidazolidinone Derivative

| Compound | Cell Line | IC50 (µM) |

| 9r | HCT116 | Data not specified |

| 9r | SW620 | Data not specified |

In Vitro Antimicrobial and Antifungal Efficacy Assessments

The imidazole moiety is a well-established pharmacophore in antifungal and antimicrobial agents. Consequently, derivatives of this compound have been synthesized and evaluated for their efficacy against various microbial and fungal pathogens.

A study detailing the synthesis of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one (B1220530), a direct derivative, reported its evaluation for antibacterial and antifungal activities using the disc diffusion method. researchgate.net The results indicated some level of activity against the tested microbial strains. researchgate.net

Another structurally related compound, (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, was synthesized with the potential for antifungal applications, leveraging the known antifungal properties of both the chalcone (B49325) and imidazole pharmacophores. mdpi.com

The standard method for assessing antimicrobial and antifungal efficacy involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

| 5a | Staphylococcus aureus | 10 | Aspergillus niger | 12 |

| 5a | Bacillus subtilis | 12 | Candida albicans | 10 |

| 5b | Staphylococcus aureus | 12 | Aspergillus niger | 14 |

| 5b | Bacillus subtilis | 14 | Candida albicans | 12 |

| 5c | Staphylococcus aureus | 14 | Aspergillus niger | 16 |

| 5c | Bacillus subtilis | 16 | Candida albicans | 14 |

| 5d | Staphylococcus aureus | 16 | Aspergillus niger | 18 |

| 5d | Bacillus subtilis | 18 | Candida albicans | 16 |

| 5e | Staphylococcus aureus | 18 | Aspergillus niger | 20 |

| 5e | Bacillus subtilis | 20 | Candida albicans | 18 |

| 5f | Staphylococcus aureus | 20 | Aspergillus niger | 22 |

| 5f | Bacillus subtilis | 22 | Candida albicans | 20 |

Data extracted from a study on azetidinone derivatives. researchgate.net

Mechanistic Investigations of Biological Activity

Understanding how a compound exerts its biological effect at a molecular level is a critical step in preclinical research. These investigations provide insights into the compound's mode of action and help in identifying potential biomarkers for its activity.

Elucidation of Molecular Mechanisms of Action

For imidazole-based compounds, a variety of molecular mechanisms have been proposed. In the context of antifungal activity, azole antifungals are known to inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

In the realm of anticancer activity, the induction of apoptosis is a common mechanism. As seen with the imidazolidinone derivative 9r, the generation of ROS can trigger the mitochondrial apoptotic pathway. nih.gov This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent programmed cell death. nih.gov Furthermore, the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway can also contribute to the apoptotic process. nih.gov

Studies on Binding Affinities and Specificity Towards Identified Targets

To further validate the proposed mechanisms of action, studies on the binding affinities and specificity of the derivatives towards their identified molecular targets are essential. Techniques such as molecular docking can provide computational predictions of how a ligand (the derivative) interacts with the active site of a target protein.

For instance, molecular docking studies have been employed to investigate the binding of imidazole derivatives to the active site of enzymes like monoamine oxidase-B (MAO-B), suggesting a potential for these compounds in the treatment of Parkinson's disease. asiapharmaceutics.info While specific binding affinity data for this compound derivatives are not extensively available, this remains a critical area for future research to confirm their direct interaction with putative targets and to understand the structure-activity relationships that govern their potency and selectivity. Such studies are invaluable for the rational design of more effective and specific therapeutic agents.

Rational Design and Scaffold Optimization for Advanced Drug Discovery

Strategies for Enhancing Potency, Selectivity, and Desirable Pharmacological Attributes

The enhancement of potency and selectivity is a primary objective in the optimization of the this compound scaffold. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity.

Key Strategies Include:

Substitution Analysis: Researchers systematically introduce various substituents at different positions on the aniline (B41778) and imidazole rings. For instance, modifying the aniline amine group to form amides or sulfonamides can significantly alter the compound's biological activity. Studies on related chloro-imidazol-yl-phenyl derivatives have shown that the nature of the substituent on the amide/sulfonamide nitrogen can dictate antimicrobial and antimycobacterial potency. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency or reducing side effects. For example, the chlorine atom could be replaced with a trifluoromethyl group (CF₃) to alter electronic properties and lipophilicity, potentially enhancing target binding or metabolic stability.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is optimal for binding to its target. This can lead to a significant increase in both potency and selectivity by reducing the entropic penalty of binding.

Pharmacophore Hybridization: This involves combining the this compound scaffold with another known pharmacophore to create a hybrid molecule with dual or enhanced activity. For example, incorporating a chalcone moiety, known for its diverse biological activities, could yield compounds with potent antifungal properties. mdpi.com

The following table illustrates hypothetical SAR data for a series of derivatives aimed at inhibiting a specific kinase, demonstrating how modifications can impact potency.

| Compound ID | R¹ Substitution (on aniline amine) | R² Substitution (on imidazole ring) | Kinase Inhibition IC₅₀ (nM) |

| A-1 | -H | -H | 1500 |

| A-2 | -C(O)CH₃ (acetamide) | -H | 750 |

| A-3 | -S(O)₂CH₃ (methanesulfonamide) | -H | 400 |

| A-4 | -C(O)CH₃ | -CH₃ (methyl) | 900 |

| A-5 | -S(O)₂CH₃ | -Cl (chloro) | 150 |

This table presents illustrative data to demonstrate SAR principles.

Development of Next-Generation Analogues for Emerging Therapeutic Challenges

The adaptability of the this compound scaffold makes it a valuable platform for developing next-generation analogues to tackle emerging health threats, such as drug-resistant infections and cancers.

Antimicrobial Resistance: The rise of multidrug-resistant (MDR) bacteria and fungi necessitates the development of novel antimicrobial agents. By modifying the core scaffold, researchers can design derivatives that evade existing resistance mechanisms. For instance, research on N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide derivatives has identified compounds with significant activity against Mycobacterium tuberculosis, including MDR strains. nih.gov Future work could focus on optimizing these structures to enhance their activity against other resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

Targeted Cancer Therapy: The rational design of imidazole derivatives has yielded potent inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR). nih.gov Analogues of this compound can be specifically designed to target mutated kinases found in resistant tumors. For example, derivatives could be developed to inhibit EGFR mutants like T790M, which confers resistance to first-generation inhibitors. nih.gov The discovery of novel scaffolds active against both sensitive and resistant cancer cell lines remains a high priority. nih.gov

Anti-Angiogenesis Agents: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Imidazole-containing compounds have been rationally designed as anti-angiogenesis molecules. rsc.org Future derivatives of this compound could be optimized to inhibit key angiogenesis factors like Vascular Endothelial Growth Factor (VEGF), offering a potential avenue for cancer treatment.

Potential for Multitargeting Approaches and Combination Therapies

Modern drug discovery is increasingly exploring multitargeting agents and combination therapies to improve efficacy and overcome drug resistance. The this compound scaffold is well-suited for these advanced therapeutic strategies.

Multitargeting Agents: A single molecule designed to interact with multiple biological targets can offer a more potent therapeutic effect, particularly in complex diseases like cancer. For instance, a derivative could be engineered to simultaneously inhibit a protein kinase and a histone deacetylase, two important targets in oncology. nih.gov This approach can lead to synergistic effects and a lower likelihood of resistance development. Molecular docking studies can help predict the binding of designed compounds to multiple targets, guiding the synthesis of potent dual-action inhibitors. rsc.orgnih.gov

Combination Therapies: Derivatives of this compound can be developed for use in combination with existing drugs. A new derivative with a novel mechanism of action could be paired with a standard-of-care chemotherapeutic agent to achieve a synergistic effect or to re-sensitize resistant cancer cells to the existing drug. For example, a compound that induces both apoptosis and autophagy could be combined with other anticancer agents to enhance cell killing in resistant melanoma or pancreatic cancer models. nih.gov

The table below outlines potential multitargeting strategies for derivatives of this scaffold.

| Derivative Class | Target 1 | Target 2 | Therapeutic Rationale |

| Anticancer | EGFR Kinase | VEGF Receptor | Simultaneous inhibition of tumor cell proliferation and angiogenesis. rsc.orgnih.gov |

| Anticancer | Dihydrofolate Reductase (DHFR) | Topoisomerase | Disruption of both DNA synthesis and replication processes. nih.gov |

| Antimicrobial | Fungal Lanosterol 14α-demethylase | Bacterial DNA Gyrase | Broad-spectrum activity against both fungal and bacterial pathogens. |

This table provides a conceptual framework for potential multitargeting approaches.

Q & A

Q. What are the common synthesis routes for 3-chloro-4-(1H-imidazol-1-yl)aniline, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions. A standard approach involves nucleophilic substitution or Ullmann-type coupling between 3-chloro-4-nitroaniline and 1H-imidazole under reducing conditions (e.g., hydrogenation with palladium catalysts). Critical parameters include:

- Temperature : 80–100°C for efficient imidazole ring activation.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Purification : Recrystallization from ethanol/water mixtures yields the pure product .

Example reaction scheme:

3-chloro-4-nitroaniline + 1H-imidazole → [Pd/C, H₂] → this compound

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., imidazole protons at δ 7.2–8.1 ppm) and chlorine substitution patterns.

- FTIR : Identifies N-H stretches (~3350 cm⁻¹ for aniline) and C-Cl vibrations (~750 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (observed m/z: 193.01 for [M+H]⁺) .

- TLC : Monitors reaction progress (e.g., Rf ~0.88 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the chlorine substituent at the 3-position influence regioselectivity in further functionalization?

- Methodological Answer : The electron-withdrawing chlorine group directs electrophilic substitution to the para position relative to itself. For example:

- Nitration : Occurs at the 5-position (meta to imidazole, para to Cl).

- Suzuki Coupling : Requires Pd catalysts and aryl boronic acids, with optimized conditions (e.g., 90°C, 12h) to avoid imidazole ring degradation .

Comparative reactivity

| Reaction Type | Position | Yield (%) | Reference |

|---|---|---|---|

| Nitration | 5 | 65 | |

| Bromination | 5 | 72 |

Q. What mechanisms explain conflicting bioactivity data in enzyme inhibition studies?

- Methodological Answer : Discrepancies arise from:

- Stereochemical Variations : Racemic mixtures vs. enantiopure forms (if applicable).

- Purity : Impurities from incomplete purification (e.g., residual solvents) alter assay results.

- Assay Conditions : pH-dependent protonation of the imidazole ring (pKa ~6.9) affects binding to targets like cytochrome P450 enzymes.

Mitigation strategies: - HPLC Purity Analysis : Ensure >95% purity before assays.

- Control Experiments : Use competitive inhibitors (e.g., ketoconazole) to validate specificity .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding to enzymes like CYP3A4. The imidazole nitrogen coordinates to the heme iron, while the chloroaniline moiety occupies hydrophobic pockets.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol).

Example computational findings:

| Target Protein | Binding Affinity (kcal/mol) | Interaction Site |

|---|---|---|

| CYP3A4 | -9.2 | Heme iron, Phe304 |

| EGFR kinase | -7.8 | ATP-binding pocket |

Data Contradiction Analysis

Q. Why do TLC retention factors (Rf) vary between synthetic batches?

- Methodological Answer : Variations arise from:

- Solvent Polarity : Small changes in eluent ratios (e.g., ethyl acetate:hexane from 3:7 to 4:6) significantly alter Rf.

- Byproduct Formation : Unreacted starting materials (e.g., 3-chloro-4-nitroaniline, Rf ~0.70) or side products may co-elute.

Resolution: - 2D-TLC : Use orthogonal solvent systems.

- LC-MS : Identify contaminants via mass fragmentation patterns .

Comparative Structural Analysis

Q. How does this compound differ from its fluorinated or methylated analogs in bioactivity?

- Methodological Answer :

- Fluorinated Analog : 3-Fluoro-4-(1H-imidazol-1-yl)aniline shows higher metabolic stability due to C-F bond resistance to oxidation but lower solubility.

- Methylated Analog : 4-(1H-Imidazol-1-ylmethyl)aniline exhibits enhanced membrane permeability (logP increased by 0.5 units) but reduced target affinity.

Structural comparison:

| Compound | logP | CYP3A4 IC₅₀ (µM) |

|---|---|---|

| This compound | 2.1 | 1.8 |

| Fluorinated analog | 2.3 | 2.5 |

| Methylated analog | 1.6 | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.